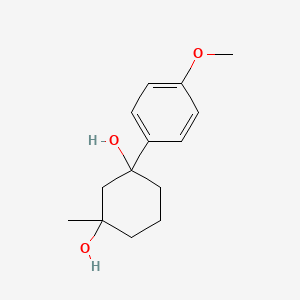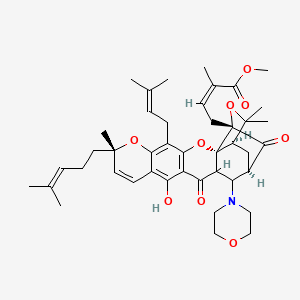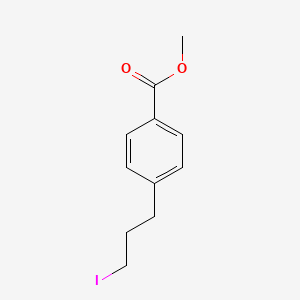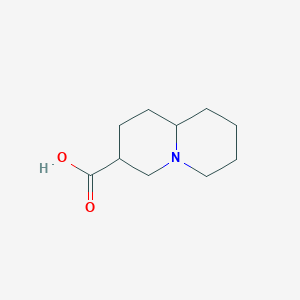
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and a carbonitrile group at position 4. It is widely used in various fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile typically involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline . This reaction results in the substitution of hydroxyl groups with chlorine atoms. The intermediate product is then treated with a cyanating agent like potassium cyanide to introduce the carbonitrile group at position 4 .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process.
化学反应分析
Types of Reactions
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
科学研究应用
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting key enzymes or interacting with specific receptors. The presence of chlorine and methoxy groups enhances its binding affinity and selectivity towards target molecules . The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall activity .
相似化合物的比较
Similar Compounds
Uniqueness
2,6-Dichloro-5-methoxypyrimidine-4-carbonitrile is unique due to the presence of both chlorine and carbonitrile groups, which impart distinct reactivity and biological activity.
属性
分子式 |
C6H3Cl2N3O |
|---|---|
分子量 |
204.01 g/mol |
IUPAC 名称 |
2,6-dichloro-5-methoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H3Cl2N3O/c1-12-4-3(2-9)10-6(8)11-5(4)7/h1H3 |
InChI 键 |
ZHLVQADITFIJOE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(N=C1Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)


![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)





![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)
![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)

